molecular formula C4H4N2<br>CNCH2CH2CN<br>C4H4N2 B1614693 2-Methylmalononitrile CAS No. 3696-36-4

2-Methylmalononitrile

Cat. No.: B1614693
CAS No.: 3696-36-4
M. Wt: 80.09 g/mol
InChI Key: LXUTYOVUICAOGH-UHFFFAOYSA-N
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Description

2-Methylmalononitrile is an organic compound with the molecular formula C₄H₄N₂. It is a nitrile derivative of malononitrile and is characterized by the presence of a methyl group attached to the malononitrile core. This compound is known for its applications in organic synthesis and as a building block in the preparation of various chemical compounds .

Preparation Methods

2-Methylmalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of sulfonic acid 2-ethyl N-cyanoethanimideate with cyanide in the presence of a solvent and a catalyst. This reaction yields this compound under mild reaction conditions with high yield and minimal by-products . Another method involves the reaction of malononitrile with methyl iodide in the presence of a base such as sodium methylate . Industrial production methods often utilize similar reaction pathways but are optimized for large-scale production.

Chemical Reactions Analysis

2-Methylmalononitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

    Cycloaddition: It can undergo cycloaddition reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methylmalononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylmalononitrile involves its ability to participate in nucleophilic and electrophilic reactions. It can act as a nucleophile due to the presence of the nitrile group, which can donate electrons to electrophilic centers. Additionally, it can undergo proton transfer and isomerization reactions, which are essential in various catalytic processes .

Comparison with Similar Compounds

2-Methylmalononitrile can be compared with other similar compounds such as malononitrile and its derivatives. Malononitrile (CH₂(CN)₂) is a closely related compound that lacks the methyl group present in this compound. The presence of the methyl group in this compound imparts unique reactivity and properties, making it distinct from malononitrile . Other similar compounds include malononitrile dimer, which is used in the synthesis of heterocyclic compounds and has different reactivity due to its dimeric structure .

Properties

IUPAC Name

2-methylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-4(2-5)3-6/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUTYOVUICAOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958138
Record name Methylpropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3696-36-4
Record name 2-Methylpropanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3696-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylpropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropanedinitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylmalononitrile
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2-Methylmalononitrile
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2-Methylmalononitrile
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